REACTION_CXSMILES
|
[Cl-:1].[K+].O=O.[C:5]1(=[O:12])[O:11][C:9](=[O:10])[CH:8]=[C:6]1[CH3:7].CC1CC(=O)OC1=O>O>[Cl:1][CH2:7][CH:6]1[CH2:8][C:9](=[O:10])[O:11][C:5]1=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[K+]
|
Name
|
cupric chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
C1(\C(\C)=C/C(=O)O1)=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
CC1C(=O)OC(C1)=O
|
Name
|
oxychlorinating catalyst
|
Quantity
|
20 mL
|
Type
|
catalyst
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Next, the reacted gas was passed through a layer in a Pyrex tube
|
Type
|
CUSTOM
|
Details
|
the chlorine gas recovered
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCC1C(=O)OC(C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |